molecular formula C17H25NO4 B2881316 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide CAS No. 730950-99-9

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2881316
CAS No.: 730950-99-9
M. Wt: 307.39
InChI Key: AXMKZWHSCUGAOC-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide is an organic compound with the molecular formula C20H23NO4 It is known for its unique structure, which includes an ethoxy group, a formyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Ethoxy Group: The starting material, 2-hydroxy-4-formylphenol, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 2-ethoxy-4-formylphenol.

    Acetamide Formation: The 2-ethoxy-4-formylphenol is then reacted with N,N-bis(propan-2-yl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N,N-bis(propan-2-yl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N,N-bis(propan-2-yl)acetamide.

    Substitution: 2-(2-substituted-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy and acetamide groups may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxy-4-formylphenoxy)-N-(propan-2-yl)propanamide: Similar structure but with a different amide group.

    2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide: Similar structure but with different alkyl groups on the amide nitrogen.

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-6-21-16-9-14(10-19)7-8-15(16)22-11-17(20)18(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMKZWHSCUGAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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